
3-Chloro-4-isopropylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-isopropylphenol is an organic compound with the molecular formula C9H11ClO. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom and an isopropyl group attached to the phenol ring. This compound is known for its antimicrobial properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-isopropylphenol typically involves the chlorination of 4-isopropylphenol. One common method includes the reaction of 4-isopropylphenol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the phenol ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 3-Chloro-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Brominated or nitrated phenol derivatives
科学的研究の応用
3-Chloro-4-isopropylphenol has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 3-Chloro-4-isopropylphenol primarily involves its interaction with microbial cell membranes. The phenolic hydroxyl group binds to proteins on the cell membrane, disrupting its integrity and causing the contents of the bacterial cell to leak out. This leads to cell death and provides the compound with its antimicrobial properties .
類似化合物との比較
Chloroxylenol: Another chlorinated phenol with similar antimicrobial properties.
4-Chloro-3-methylphenol: Shares structural similarities and is also used for its antimicrobial activity.
Uniqueness: 3-Chloro-4-isopropylphenol is unique due to the presence of both a chlorine atom and an isopropyl group on the phenol ring. This structural specificity enhances its lipophilicity and reactivity, making it a valuable compound in various chemical and biological applications .
特性
分子式 |
C9H11ClO |
|---|---|
分子量 |
170.63 g/mol |
IUPAC名 |
3-chloro-4-propan-2-ylphenol |
InChI |
InChI=1S/C9H11ClO/c1-6(2)8-4-3-7(11)5-9(8)10/h3-6,11H,1-2H3 |
InChIキー |
JFHHZQIDWABJOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


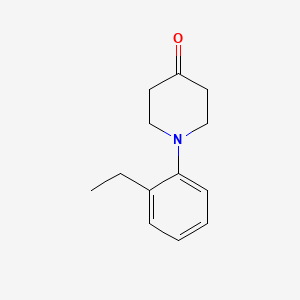
![(3S)-2,2-difluoro-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B14052237.png)
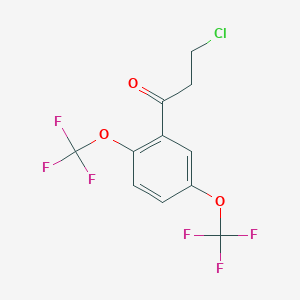
![7-Propyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14052255.png)
![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)
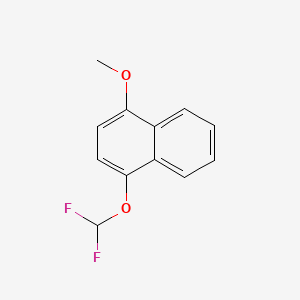
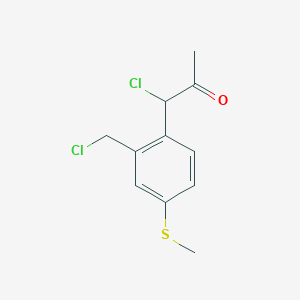
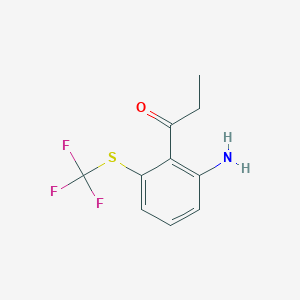
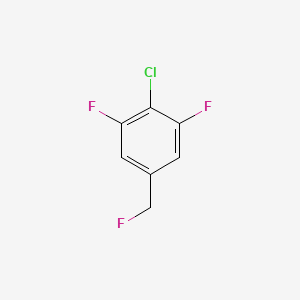

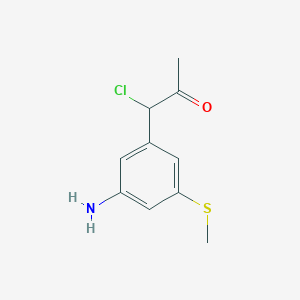

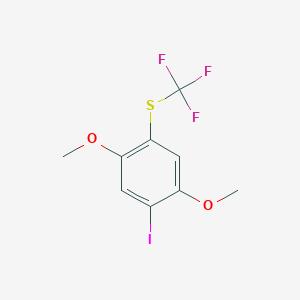
![8-Methyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14052313.png)
